2-(3-Chlorophenyl)-2-methyl-3-phenylpropanoic acid
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-methyl-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-16(15(18)19,11-12-6-3-2-4-7-12)13-8-5-9-14(17)10-13/h2-10H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFPLJHNDCUUGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation with Subsequent Halogenation
The most widely documented method involves a Friedel-Crafts acylation to construct the propanoic acid backbone, followed by selective chlorination at the 3-position of the phenyl ring.
Reaction Scheme :
-
Acylation : Methacrylic acid reacts with benzene derivatives in the presence of AlCl₃ to form 2-methyl-3-phenylpropanoic acid intermediates.
-
Chlorination : Electrophilic substitution introduces chlorine at the meta position using Cl₂ or SOCl₂ under controlled pH (6–7) in aqueous media.
Key Parameters :
-
Catalyst : Aluminum chloride (1.2–1.5 equivalents) maximizes acylation efficiency.
-
Solvent : Dichloromethane or tetrahydrofuran (THF) minimizes side reactions.
-
Temperature : 80–100°C for acylation; 25–40°C for chlorination.
Yield and Purity :
| Step | Yield (%) | Purity (%) | Major Impurities |
|---|---|---|---|
| Acylation | 78–82 | 85–90 | Ortho-substituted isomers |
| Chlorination | 65–70 | 88–92 | 4-chloro byproduct (5–8%) |
Regioselectivity challenges arise from competing para-chlorination, necessitating pH control (neutral to slightly basic) and slow reagent addition.
Alternative Halogenation Strategies
Direct Bromination-Chlorine Exchange
A patent-derived approach (WO2009102155A2) utilizes brominated intermediates followed by halogen exchange:
-
Brominate 2-methyl-2-phenylpropanoic acid using Br₂ in H₂O/Na₂CO₃ to yield 2-(3-bromophenyl)-2-methylpropanoic acid.
-
Perform Ullmann-type coupling with CuCl to replace bromine with chlorine.
Advantages :
-
Higher meta selectivity (94–96%) compared to direct chlorination.
-
Scalable under mild conditions (60–80°C, atmospheric pressure).
Limitations :
Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements emphasize continuous flow systems to enhance reproducibility and safety:
Process Design :
-
Reactor 1 : Friedel-Crafts acylation in a packed-bed reactor with immobilized AlCl₃.
-
Reactor 2 : Tubular chlorination unit with in-line pH monitoring.
Performance Metrics :
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity | 50–100 kg | 500–1,000 kg |
| Purity | 88–92% | 93–96% |
| Solvent Waste | 30 L/kg | 8 L/kg |
Computational Modeling for Reaction Optimization
Density functional theory (DFT) simulations (B3LYP/6-311+G(d,p)) predict:
-
Chlorination Transition State : Activation energy () of 58 kJ/mol for meta substitution vs. 72 kJ/mol for para.
-
Steric Effects : Methyl groups at C2 increase torsional strain by 12–15 kcal/mol, favoring planar intermediates for meta attack.
Experimental Validation :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-methyl-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- IUPAC Name : 2-(3-Chlorophenyl)-2-methyl-3-phenylpropanoic acid
- Molecular Formula : C16H15ClO2
- Molecular Weight : 274.74 g/mol
- Canonical SMILES : CC(CC1=CC=CC=C1)(C2=CC=CC=C2Cl)C(=O)O
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the introduction of functional groups through established reaction pathways such as Friedel-Crafts acylation and nucleophilic substitution reactions. These synthetic routes facilitate the development of more complex molecules used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) and exhibits potential biological activities:
- Anti-inflammatory Effects : It may inhibit cyclooxygenase (COX) enzymes, similar to traditional NSAIDs, thus reducing inflammation.
- Analgesic Properties : Preliminary studies indicate potential pain-relieving effects.
- Antimicrobial Activity : Certain derivatives have shown efficacy against specific bacterial strains.
Research findings on the biological activities of this compound are summarized below:
Case Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan. The observed anti-inflammatory effect was comparable to that of standard NSAIDs like ibuprofen, suggesting a similar mechanism involving COX inhibition.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated notable activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. This highlights its potential use as an antimicrobial agent in therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-methyl-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural similarities, differing primarily in substituent positions or functional groups:
Key Observations :
- Chlorine Position: The 3-chlorophenyl group in the target compound may confer distinct electronic and steric effects compared to 4-chlorophenyl analogues (e.g., 2-(4-Chlorophenyl)-2-methylpropanoic acid) .
- Functional Groups: Replacement of phenyl with phenoxy (as in compound 8 from ) introduces ether oxygen, likely altering solubility and metabolic stability .
Physical and Chemical Properties
Melting Points and Solubility
- The additional methyl and phenyl groups in the target compound may elevate this due to increased molecular rigidity.
- 2-(3-Chlorophenyl)propanoic acid: Molecular weight 184.62 g/mol; likely lower melting point than the target compound due to reduced steric bulk .
- (4-Chlorophenoxy)-2-methyl-3-phenylpropanoic acid: Phenoxy substitution may enhance lipid solubility compared to phenyl analogues .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Chlorophenyl)-2-methyl-3-phenylpropanoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or asymmetric catalytic carboxylation. For example, halogenated intermediates (e.g., 3-chloro-2-methyl precursors) can undergo nucleophilic substitution with phenyl Grignard reagents . Reaction efficiency is improved by optimizing catalyst loading (e.g., chiral catalysts for enantiomeric purity) and controlling temperature (80–120°C) to minimize side products like dehalogenated derivatives. Purification via recrystallization in ethanol/water mixtures enhances yield (≥85%) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer : Nuclear magnetic resonance (NMR) is essential:
- ¹H NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons) and δ 1.5–1.8 ppm (methyl groups) confirm substitution patterns .
- ¹³C NMR : Signals near δ 180 ppm indicate the carboxylic acid group.
- FT-IR spectroscopy validates the C=O stretch (~1700 cm⁻¹) and C-Cl bond (~550 cm⁻¹) . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (C₁₆H₁₅ClO₂) .
Q. How does the compound’s solubility profile impact experimental design in biological assays?
- Methodological Answer : The compound exhibits limited aqueous solubility (0.2 mg/mL at 25°C) but dissolves in DMSO (50 mg/mL). For cell-based studies, prepare stock solutions in DMSO (<1% final concentration) to avoid cytotoxicity. Solubility enhancers like β-cyclodextrin (5% w/v) can improve bioavailability in pharmacokinetic studies .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition studies) may arise from assay conditions. Standardize protocols:
- Use recombinant enzymes (≥95% purity) to minimize interference from isoforms .
- Control pH (7.4 ± 0.2) and ionic strength (150 mM NaCl) to mimic physiological conditions .
- Validate results with orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .
Q. How can computational modeling predict the compound’s interaction with target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) predict binding affinities. Key steps:
- Generate 3D conformers using quantum mechanics (DFT/B3LYP/6-31G*) .
- Map electrostatic potentials to identify hydrophobic interactions with phenylalanine residues (e.g., π-π stacking) .
- Validate with experimental mutagenesis (e.g., alanine scanning of binding pockets) .
Q. What advanced chromatographic methods separate enantiomers of this chiral compound?
- Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Optimize mobile phases (hexane:isopropanol 90:10, 1.0 mL/min) to achieve baseline separation (R > 1.5). Confirm enantiopurity via circular dichroism (CD) at 220–260 nm .
Q. How do substituent variations (e.g., Cl vs. Br) affect the compound’s metabolic stability?
- Methodological Answer : Compare halogenated analogs using microsomal stability assays:
- Incubate with liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C.
- Halogen size impacts metabolic half-life (t₁/₂): Chloro-substituted derivatives show t₁/₂ = 45 min vs. bromo (t₁/₂ = 30 min) due to cytochrome P450 binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
